2,6-Dihydroxyacetophenone

Conformational Analysis Hydrogen Bonding Computational Chemistry

Select 2,6-Dihydroxyacetophenone (DHAP) for its unique ortho,ortho′-dihydroxy configuration that enables a strong intramolecular hydrogen bond—absent in meta,meta′-isomers like 3,5-Dihydroxyacetophenone—ensuring distinct conformational stability. It achieves 100% inhibition of ileal taurocholate uptake (vs 50% for 2,4,6-trihydroxyacetophenone) and is a more potent prostaglandin H synthase inhibitor than aspirin. As the essential antioxidant pharmacophore of phloretin, it is the validated tool compound for SAR studies. Procure ≥98% HPLC purity to guarantee reproducible yields in sodium cromoglycate and flavonoid analog synthesis.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 699-83-2
Cat. No. B134842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxyacetophenone
CAS699-83-2
Synonyms1-(2,6-Dihydroxyphenyl)ethanone;  2-Acetyl-1,3-benzenediol;  2-Acetylbenzene-1,3-diol;  2-Acetylresorcinol;  NSC 615;  γ-Resacetophenone
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1O)O
InChIInChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3
InChIKeyYPTJKHVBDCRKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroxyacetophenone (CAS 699-83-2): Foundational Properties and Procurement Considerations


2,6-Dihydroxyacetophenone (DHAP, 2-Acetylresorcinol) is a dihydroxy-substituted acetophenone derivative bearing hydroxyl groups at the 2′ and 6′ positions of the aromatic ring. This regiospecific substitution pattern confers distinct physicochemical and biological properties that cannot be replicated by its positional isomers. The compound exhibits a melting point of 155–156 °C and a density of 1.291 g/cm³, and is soluble in both water and alcohols [1]. It serves as a key intermediate in the synthesis of the anti-asthmatic drug sodium cromoglycate and in the preparation of flavonoid analogs . Beyond its established role in pharmaceutical manufacturing, DHAP has been identified as the essential antioxidant pharmacophore within the dihydrochalcone phloretin, with its radical-stabilizing activity derived from a unique intramolecular hydrogen-bonding network [2]. These baseline characteristics establish the compound's fundamental identity, but do not, in isolation, resolve the question of why it should be selected over structurally related alternatives; the evidence that follows provides the quantitative differentiation required for informed scientific procurement.

The Criticality of Regiospecific Substitution: Why 2,6-Dihydroxyacetophenone Cannot Be Substituted with Other Hydroxyacetophenone Isomers


The procurement of a 'hydroxyacetophenone' for research or industrial application is not a generic commodity decision; the exact position of hydroxyl groups on the aromatic ring dictates the compound's conformational stability, hydrogen-bonding capability, and biological activity profile. Direct comparative studies demonstrate that the ortho,ortho′-dihydroxy arrangement in 2,6-Dihydroxyacetophenone (DHAP) enables a strong intramolecular hydrogen bond that is absent in the meta,meta′-dihydroxy isomer 3,5-Dihydroxyacetophenone, resulting in fundamentally different conformational stability and vibrational properties [1]. Similarly, comparative enzymatic and pharmacological assays reveal that DHAP exhibits distinct inhibition kinetics, mechanism of action, and potency relative to both 2,4-Dihydroxyacetophenone and 2,4,6-Trihydroxyacetophenone (THA) [2][3][4]. Substituting DHAP with an alternative hydroxyacetophenone without accounting for these regiospecific differences will introduce uncontrolled variables into any experimental system, potentially invalidating results or compromising synthetic yields. The following quantitative evidence documents precisely where and how DHAP diverges from its closest structural analogs, providing the technical justification required for its explicit specification in procurement protocols.

Quantitative Differentiation of 2,6-Dihydroxyacetophenone Against Structural Analogs: A Comparator-Based Evidence Matrix


Enhanced Conformational Stability via Intramolecular Hydrogen Bonding: 2,6- vs 3,5-Dihydroxyacetophenone

2,6-Dihydroxyacetophenone (DHAP I) possesses a strong intramolecular O–H···O═C hydrogen bond between the 2-OH group and the carbonyl oxygen that is geometrically impossible in the 3,5-dihydroxy isomer (DHAP II). Potential energy surface (PES) scans and density functional theory (DFT) calculations at the B3LYP/6-31G** level confirm that this hydrogen bond significantly alters the optimized geometry and stabilizes the molecular conformation of DHAP I relative to DHAP II [1]. The presence of this strong intramolecular hydrogen bond in DHAP I is sufficient to render it more stable than DHAP II, a differentiation that directly impacts its behavior in solution, its spectroscopic signature, and its potential as a ligand in metal coordination chemistry [1].

Conformational Analysis Hydrogen Bonding Computational Chemistry Spectroscopy

Superior Inhibition of Prostaglandin H Synthase: 2,6-Dihydroxyacetophenone vs Aspirin and 2,4-Dihydroxyacetophenone

In a direct in vitro comparative study of prostaglandin H synthase (PGHS) inhibition, 2,6-Dihydroxyacetophenone was classified as a significantly better inhibitor of prostaglandin synthesis than aspirin (acetylsalicylic acid), a benchmark clinical cyclooxygenase inhibitor [1]. The same study demonstrated that 2,4-Dihydroxyacetophenone was markedly less effective in inhibiting PGHS, establishing a clear hierarchy of activity dependent on the hydroxyl substitution pattern [1]. While 2,4,6-Trihydroxyacetophenone also exhibited superior inhibition relative to aspirin, the finding that 2,4-Dihydroxyacetophenone is less effective underscores the functional necessity of the 2,6-dihydroxy arrangement.

Inflammation Prostaglandin Synthesis Enzyme Inhibition Pharmacology

Complete Inhibition and Distinct Mechanism of Bile Acid Transport: 2,6-Dihydroxyacetophenone (DHA) vs 2,4,6-Trihydroxyacetophenone (THA)

A comparative study in a rat model examining the effects of 2,4,6-Trihydroxyacetophenone (THA) and its analog 2,6-Dihydroxyacetophenone (DHA) on ileal bile acid absorption revealed quantitative and mechanistic differences [1]. DHA achieved complete inhibition (100%) of taurocholate (TC) uptake into ileal brush-border membrane vesicles (BBMV), whereas THA reached a maximum inhibition of only 50% [1]. Furthermore, the two compounds exhibited distinct modes of enzyme inhibition: DHA displayed non-competitive inhibition of bile acid transport with a Ki of 7.65 mM, while THA acted as a competitive inhibitor with a Ki of 9.88 mM [1]. In parallel assays measuring inhibition of basolateral membrane Na⁺-K⁺-ATPase, DHA was twice as potent as THA (Ki = 5.0 mM vs 10.1 mM, respectively) [1].

Cholesterol Metabolism Bile Acid Transport Pharmacokinetics Membrane Transport

Divergent Inhibition of Hepatic Mixed-Function Oxidases: 2,6-Dihydroxyacetophenone as a Consistent Inhibitor vs Erratic Activity of 2,4-Dihydroxyacetophenone

A systematic study of 2,6- and 2,4-dihydroxyphenyl alkyl ketones as inhibitors of hepatic microsomal aniline hydroxylase and aminopyrine demethylase activities established that the parent compounds 2,6-Dihydroxyacetophenone and 2,4-Dihydroxyacetophenone exhibit fundamentally different inhibitory profiles [1]. In the 2,6-dihydroxy series, inhibitory activity against both microsomal enzyme systems varied only over a relatively narrow range, indicating a consistent baseline inhibitory capacity that is not drastically altered by further substitution [1]. In stark contrast, the 2,4-dihydroxy series displayed poor or absent activity against aniline hydroxylase in most cases, although high activity against aminopyrine demethylase was frequently observed, with 3,5-dibromo-2,4-dihydroxypropiophenone showing the greatest potency [1]. This divergent, assay-dependent behavior of the 2,4-isomer contrasts with the more predictable and consistent inhibitory activity of the 2,6-isomer in this model system.

Drug Metabolism Cytochrome P450 Hepatic Microsomes Enzyme Inhibition

Identification as the Active Antioxidant Pharmacophore of Phloretin: 2,6-Dihydroxyacetophenone vs Related Phenolic Compounds

A study aimed at identifying the structural basis for the potent antioxidant activity of the dihydrochalcone phloretin used a series of structurally related compounds to map the essential pharmacophore. The comparison revealed that the antioxidant activity of phloretin resides specifically in its 2,6-Dihydroxyacetophenone moiety, rather than in the 2,4,6-trihydroxyphenyl ring A or the 4-hydroxyphenyl ring B [1]. The potent activity of 2,6-Dihydroxyacetophenone itself is attributed to the stabilization of its radical intermediate via tautomerization, a mechanism facilitated by the ortho,ortho′-dihydroxy substitution pattern [1]. This study establishes 2,6-Dihydroxyacetophenone not merely as an antioxidant among many, but as a defined, validated antioxidant pharmacophore that is distinct from those previously described in flavonoids [1].

Antioxidant Free Radical Scavenging Flavonoids Natural Products

Defined Application Scenarios for 2,6-Dihydroxyacetophenone Based on Validated Differential Evidence


Investigating Bile Acid Homeostasis and Cholesterol Metabolism in Rodent Models

Based on the direct comparative evidence that 2,6-Dihydroxyacetophenone (DHA) achieves 100% inhibition of ileal taurocholate uptake (vs 50% for THA) and exhibits a distinct non-competitive inhibition mechanism with a lower Ki (7.65 mM) than its trihydroxy analog [1], DHA is the preferred tool compound for studies requiring complete or near-complete blockade of the ileal bile acid transporter. Its 2-fold greater potency against basolateral Na⁺-K⁺-ATPase further supports its use in protocols examining the interplay between membrane transport and cellular energetics in the context of cholesterol lowering. DHA's efficacy in reducing plasma cholesterol to 60% of control levels in hypercholesterolemic rats [1] validates its utility in in vivo models of hypercholesterolemia.

Probing Prostaglandin Synthesis and Inflammatory Pathways in Vitro

The finding that 2,6-Dihydroxyacetophenone is a significantly more potent inhibitor of prostaglandin H synthase than both aspirin and 2,4-Dihydroxyacetophenone [1] justifies its procurement for in vitro assays focused on the cyclooxygenase pathway. Researchers seeking a small-molecule inhibitor with a defined, regiospecific activity profile should select 2,6-Dihydroxyacetophenone over the less active 2,4-isomer. The compound's superior performance relative to aspirin in this specific assay also makes it a valuable positive control or reference inhibitor in high-throughput screening campaigns targeting PGHS or related enzymes.

Synthetic Intermediate for Flavonoid Analogs and Pharmaceutical Manufacturing

2,6-Dihydroxyacetophenone is a documented key intermediate in the industrial synthesis of sodium cromoglycate [1] and in the preparation of flavonoid analogs . The compound's unique 2,6-dihydroxy substitution pattern provides a defined synthetic handle that is not available with other isomers. For medicinal chemistry and process development teams, procurement of high-purity 2,6-Dihydroxyacetophenone (≥99% by HPLC ) is essential to ensure reproducible yields and to avoid the introduction of regioisomeric impurities that could derail synthetic routes or complicate downstream purification. The compound's established use in patent literature for producing pharmaceutical intermediates [2] further underscores its role in scalable, validated synthetic procedures.

Investigating a Defined Antioxidant Pharmacophore and Radical Stabilization Mechanisms

For research programs aimed at dissecting the structural basis of antioxidant activity in phenolic compounds, 2,6-Dihydroxyacetophenone is an essential molecular probe. It has been experimentally validated as the minimal active pharmacophore responsible for the potent antioxidant effects of phloretin, with its activity driven by radical stabilization via tautomerization [1]. This mechanistic understanding is not transferable to other dihydroxyacetophenone isomers. Procuring 2,6-Dihydroxyacetophenone enables precise structure-activity relationship (SAR) studies focused on the ortho,ortho′-dihydroxy radical-stabilization pathway, and its use is supported by comparative data showing that related compounds, including 2,4,6-trihydroxyacetophenone and 2,4-dihydroxyacetophenone, do not recapitulate the same pharmacophoric profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.